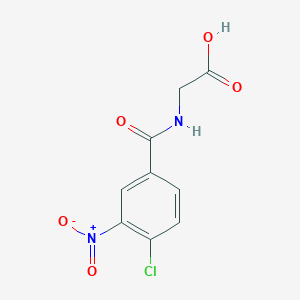

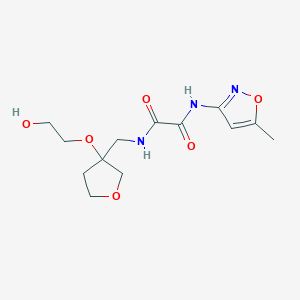

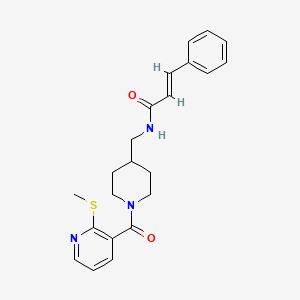

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a specialized oxalamide derivative. Oxalamides are a class of compounds known for their diverse range of applications, including their use in pharmaceuticals and as ligands in coordination chemistry. The specific structure of this compound suggests potential utility in various chemical and biological applications.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in recent research. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides . Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide moiety. The specific substituents on the oxalamide can greatly influence the compound's properties and reactivity. In the case of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, a related compound, the structure was predicted using a ligand-based approach and molecular docking method, and then synthesized . This suggests that similar computational methods could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions due to their functional groups. The synthesis of related compounds involves nucleophilic addition-elimination reactions (AdNU-E), which could also be relevant for the synthesis and further chemical reactions of this compound . The presence of the tetrahydrofuran and isoxazole rings could also offer additional reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can vary widely depending on their specific substituents. For instance, the compound N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide was synthesized and evaluated for its efficiency in pig estrus control, indicating that its physical properties were suitable for biological activity . While the exact properties of this compound are not provided, it can be inferred that the compound's solubility, stability, and reactivity would be influenced by its oxalamide backbone and the specific functional groups attached to it.

科学的研究の応用

Advanced Glycation End-Products (AGEs) and Biological Impact

One significant area of research involves the study of methylglyoxal (MG), a reactive alpha-oxoaldehyde, which interacts with proteins to form advanced glycation end-products (AGEs) like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1). These compounds are crucial in understanding the biochemical processes associated with diabetes and neurodegenerative diseases. Methylglyoxal's formation in food and its biological implications highlight the importance of studying such reactive compounds for their broader impact on health and disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).

Chemical Synthesis and Drug Discovery

Research into pyrazole derivatives, including their synthesis, characterization, and evaluation for antitumor, antifungal, and antibacterial activities, underscores the relevance of complex chemical structures in developing new therapeutic agents. The study of such compounds, including those related to "N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide," illustrates the ongoing efforts to identify new pharmacophores for drug discovery (Titi et al., 2020).

Isoxazolidine Synthesis in Organic Chemistry

The development of methods for the stereoselective synthesis of isoxazolidines, involving copper-catalyzed aminooxygenation, reflects the compound's relevance in organic synthesis, drug discovery, and chemical biology. This research area emphasizes the importance of creating versatile synthetic pathways to generate compounds with potential biological applications (Karyakarte, Smith, & Chemler, 2012).

Coordination Polymers and Material Science

The synthesis and structural characterization of coordination polymers, utilizing acylhydrazidate linkers, showcase the intersection of chemical synthesis and material science. Such research highlights the role of complex molecules in developing new materials with potential applications in catalysis, molecular recognition, and more (Wang et al., 2014).

特性

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6/c1-9-6-10(16-22-9)15-12(19)11(18)14-7-13(21-5-3-17)2-4-20-8-13/h6,17H,2-5,7-8H2,1H3,(H,14,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCLFOUYNZFLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

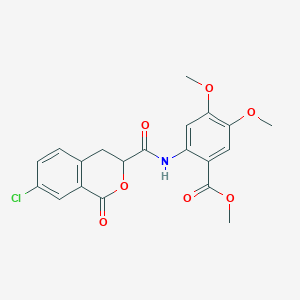

![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)

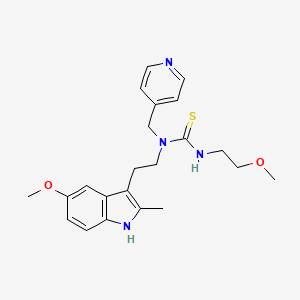

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)

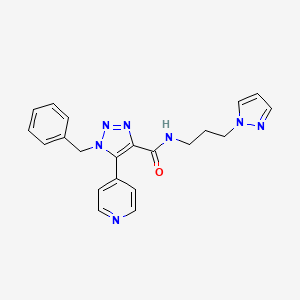

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)